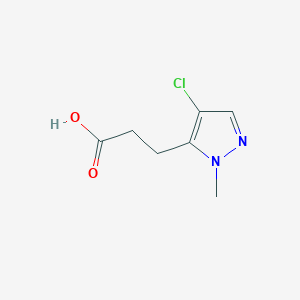

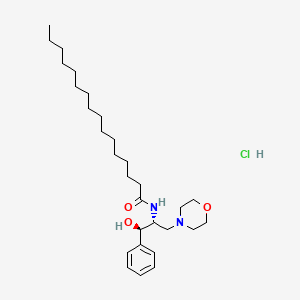

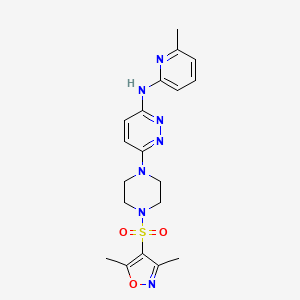

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, is a sulfonamide derivative that is structurally related to compounds that have been synthesized and studied for their potential biological activities. Sulfonamides are a class of organic compounds that contain the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This functional group is known for its presence in various drug molecules, particularly as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. In a related study, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, substituting the appropriate indole and tetrahydronaphthalene derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques and confirmed by single crystal X-ray diffraction (XRD). For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and XRD. The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT) with a 6-31G(d,p) basis set, and these theoretical results can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. For example, N-sulfonylalkylamines can react with ynamines to form a variety of heterocyclic compounds, including 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles . The reactivity of the compound would depend on the presence of substituents that can participate in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insight into hyperconjugative interactions and charge delocalization. Additionally, atomic charges, frontier molecular orbitals, and molecular electrostatic potential can be computed using DFT to predict reactivity and interaction with biological targets . The inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes have been studied, indicating the potential for these compounds to act as inhibitors with varying degrees of potency .

Scientific Research Applications

Sulfonamide Derivatives and Biological Activity

Sulfonamide derivatives play a crucial role in various biological and medicinal applications. For instance, they serve as potent inhibitors of carbonic anhydrases (CAs), with certain inhibitors currently being used in treating different human pathologies. The fluorescence spectral properties and binding profiles of specific sulfonamide derivatives show marked differences between human carbonic anhydrase isozymes, offering insights into designing isozyme-specific inhibitors (Banerjee et al., 2005).

Drug Design and Synthesis

Research into sulfonamide compounds extends into drug design, where novel non-peptide endothelin-A receptor antagonists were discovered through automated synthesis, leading to potent, selective compounds. This research highlights the importance of structural variations in sulfonamide derivatives for enhancing receptor affinity and selectivity (Bradbury et al., 1997).

Photophysical Properties

Sulfonamide derivatives also exhibit significant photophysical properties. A study focused on the photophysical behavior of probes in various solvents revealed that sulfonamide compounds exhibit large positive solvatochromism. Their emission spectra in highly polar solvents indicate charge transfer, leading to large dipole moments in the excited state, useful for studying biological systems (Moreno Cerezo et al., 2001).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-25(2)23(21-16-26(3)22-11-7-6-10-20(21)22)15-24-29(27,28)19-13-12-17-8-4-5-9-18(17)14-19/h6-7,10-14,16,23-24H,4-5,8-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHTWHHNWLETGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)